molecular formula C11H13NO4S B2859048 (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid CAS No. 88425-46-1

(2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2859048
CAS No.: 88425-46-1
M. Wt: 255.29
InChI Key: JUSWZYFYLXTMLJ-JTQLQIEISA-N
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Description

(2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a benzenesulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the sulfur atom of the benzenesulfonyl chloride, leading to the formation of the sulfonamide bond. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Carboxylates and other oxidized derivatives.

    Reduction: Sulfides and related compounds.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    (2S)-1-(benzenesulfonyl)pyrrolidine-2-methanol: Contains a hydroxyl group instead of a carboxylic acid.

    (2S)-1-(benzenesulfonyl)pyrrolidine-2-thiol: Features a thiol group in place of the carboxylic acid.

Uniqueness

(2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid is unique due to the presence of both the benzenesulfonyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c13-11(14)10-7-4-8-12(10)17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSWZYFYLXTMLJ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201346740
Record name (2S)-1-(Benzenesulfonyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88425-46-1
Record name (2S)-1-(Benzenesulfonyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid
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